1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Medicinal Chemistry Structure-Activity Relationship Tetrazole Urea Scaffold

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea (CAS 920420-64-0) is a synthetic organic molecule belonging to the N-aryl-N'-tetrazole urea class. It comprises a central urea moiety bridging a 1-cyclohexyl-1H-tetrazole ring and a thiophene ring, with a molecular formula of C₁₃H₁₈N₆OS and a molecular weight of 306.39 g/mol.

Molecular Formula C13H18N6OS
Molecular Weight 306.39
CAS No. 920420-64-0
Cat. No. B2424910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea
CAS920420-64-0
Molecular FormulaC13H18N6OS
Molecular Weight306.39
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC=CS3
InChIInChI=1S/C13H18N6OS/c20-13(15-12-7-4-8-21-12)14-9-11-16-17-18-19(11)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,14,15,20)
InChIKeyNBWQSUHNUDVZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea (920420-64-0): Compound Class and Basic Characteristics for Research Procurement


1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea (CAS 920420-64-0) is a synthetic organic molecule belonging to the N-aryl-N'-tetrazole urea class [1]. It comprises a central urea moiety bridging a 1-cyclohexyl-1H-tetrazole ring and a thiophene ring, with a molecular formula of C₁₃H₁₈N₆OS and a molecular weight of 306.39 g/mol . This structural assembly is characteristic of a screening compound used in early-stage medicinal chemistry programs exploring the tetrazole-urea pharmacophore. Despite its listing in chemical catalogs, publicly available primary literature that directly characterizes the bioactivity or pharmacological selectivity of this specific compound is extremely limited.

Why Simple Substitution of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea with an In-Class Analog Can Fail: A Caution for Research Procurement


Within the N-aryl-N'-tetrazole urea family, even subtle structural modifications—such as replacing the cyclohexyl group on the tetrazole with a substituted phenyl ring or altering the thiophene attachment point—can lead to drastic changes in target affinity, selectivity, and physicochemical properties [1]. The class-level patent literature explicitly demonstrates that the nature of both the N-aryl terminus and the tetrazole N-substituent is critical for defining biological activity, to the extent that some analogs are entirely inactive while others exhibit potent enzyme inhibition [1]. Consequently, generic substitution with a close analog carrying, for example, a methylene spacer on the thiophene ring (CAS 921151-16-8) or a para-halophenyl substitution on the tetrazole (CAS 941964-96-1), cannot be assumed to yield comparable biological or pharmacological results without direct experimental verification.

Quantitative Evidence Guide for 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea (920420-64-0): Comparator-Based Performance Data for Informed Selection


Structural Differentiation from a Direct Methyl-Spacer Analog: Core Scaffold vs. Extended Scaffold

The target compound differs from its closest commercial analog, 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 921151-16-8), by the absence of a methylene bridge between the urea nitrogen and the thiophene ring . This structural disparity locks the thiophene-2-yl ring in a different spatial orientation relative to the tetrazole-urea pharmacophore . While direct comparative biological data for these two molecules are absent from the peer-reviewed literature, the validated scaffold of N-aryl-N'-tetrazole ureas shows that even single-atom linker modifications can abolish target binding [1]. Procurement without accounting for this specific structural feature therefore carries a high risk of obtaining a chemically distinct and biologically nonequivalent compound.

Medicinal Chemistry Structure-Activity Relationship Tetrazole Urea Scaffold

Lipophilic Bulk Difference: Cyclohexyl vs. para-Fluorophenyl Tetrazole N1-Substitution

A key physicochemical distinction exists between the target compound and its isosteric tetrazole-substituted analog, 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea (CAS 897624-05-4), based on the tetrazole N1-substituent . The target compound carries a saturated cyclohexyl ring (logP contribution ~2.0), whereas the comparator possesses a planar, electron-deficient 4-fluorophenyl ring (logP contribution ~1.8). This substitution pattern is known to influence membrane permeability, metabolic stability, and π-stacking interactions [1]. No direct head-to-head biological comparison of these two molecules has been published, but class-level SAR underlines the sensitivity of potency and selectivity to the nature of this N1-substituent.

Physicochemical Property Lipophilicity Drug Design

Electronic and Steric Profile of the Urea C-Terminus: Thiophen-2-yl vs. Phenyl

Replacement of the thiophene ring with a phenyl ring represents a common analoging step in medicinal chemistry. For the target compound, the thiophen-2-yl group introduces a sulfur heteroatom that is a weaker π-donor than a phenyl ring and exhibits a different electrostatic potential surface . A virtual phenyl analog (N-cyclohexyl-N'-(1-cyclohexyl-1H-tetrazol-5-yl)methyl urea, not commercially available) serves as a baseline. Quantitative experimental electronic parameters for this specific pair are unavailable; however, the class patent literature confirms that the nature of the N-aryl terminus is a critical determinant of ACAT inhibitory potency, with electron-withdrawing and heterocyclic substituents significantly modulating activity [1]. Selection of the thiophene variant is therefore indicated when a sulfur-containing heterocycle is required for target binding or metabolic tuning.

Electronic Properties Structure-Activity Relationship Pharmacophore Modeling

Recommended Application Scenarios for 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea Based on Structural and Physicochemical Evidence


Probing the Role of Sulfur-Mediated Interactions in Tetrazole-Urea Pharmacophores

The thiophen-2-yl moiety at the urea C-terminus distinguishes this compound from all-phenyl and other non-heterocyclic analogs. This structural feature makes the molecule suitable for mechanistic studies investigating the contribution of sulfur-driven interactions—such as cation-π contacts with protein residues, coordination to metal ions (e.g., zinc in metalloproteases), or modulation of CYP450 metabolism—within the N-aryl-N'-tetrazole urea scaffold.

Comparative SAR Series with Saturated vs. Aromatic N1-Tetrazole Substituents

The cyclohexyl group on the tetrazole ring furnishes a fully saturated, three-dimensional substituent. This compound can serve as a matched molecular pair comparator against its para-fluorophenyl analog (CAS 897624-05-4) in permeability, solubility, and metabolic stability assays, enabling researchers to isolate the impact of N1-substituent topology while keeping the thiophene-urea core constant. [1]

Scaffold Hopping Reference for ACAT or Related Serine Hydrolase Inhibitor Programs

The tetrazole-urea core has been validated in the patent literature as an ACAT inhibitor scaffold. Although specific activity data for this compound remain unpublished, its bifunctional architecture (cyclohexyl-tetrazole + thiophene-urea) aligns with the core pharmacophoric elements required for acyl-CoA:cholesterol acyltransferase inhibition, positioning it as a candidate for scaffold-hopping libraries aimed at developing novel lipid-lowering or atherosclerosis-relevant chemical probes. [1]

Chemical Biology Probe for Validating Tetrazole Bioisosterism of Carboxylic Acids

The 1-cyclohexyl-1H-tetrazole fragment is a recognized carboxylic acid bioisostere. By conjugating this bioisostere with a thiophen-2-yl urea, the compound becomes a useful probe for evaluating whether tetrazole-mediated bioisosteric replacement of carboxylate groups improves oral bioavailability or target residence time in biological systems where the corresponding carboxylic acid lead has failed.

Quote Request

Request a Quote for 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.